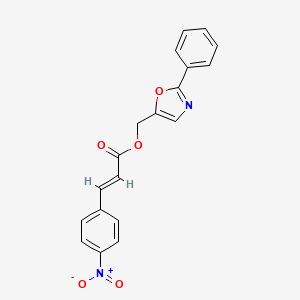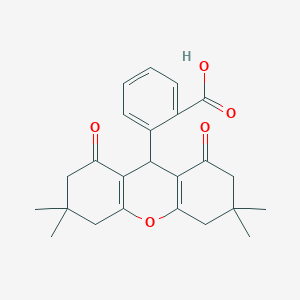![molecular formula C16H14N2O5 B11548385 {2-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11548385.png)
{2-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes both phenolic and formamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with formamide, followed by the reaction with 2-bromoacetic acid. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The phenolic and formamido groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Formamide: Another precursor used in the synthesis.
2-Bromoacetic Acid: A reagent used in the synthetic route.
Uniqueness
2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to its combination of phenolic and formamido functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14N2O5 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-[2-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H14N2O5/c19-13-7-5-11(6-8-13)16(22)18-17-9-12-3-1-2-4-14(12)23-10-15(20)21/h1-9,19H,10H2,(H,18,22)(H,20,21)/b17-9+ |
InChI Key |
XSKARGLNLJQZKF-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11548303.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11548326.png)
![4,4'-oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline)](/img/structure/B11548329.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B11548330.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11548337.png)
![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11548342.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-fluorophenyl)carbamothioate](/img/structure/B11548347.png)
![4-[(E)-(2-benzoylhydrazono)methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B11548364.png)
![N'-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11548368.png)

![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11548394.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methoxyaniline](/img/structure/B11548396.png)
